
N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
Overview
Description
N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves the reaction of 4-methoxybenzylamine with quinazoline derivatives under specific conditions. One common method involves the use of a condensation reaction where 4-methoxybenzylamine is reacted with quinazoline-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, alkyl halides
Major Products Formed
Oxidation: Quinazoline-4-carboxylic acid derivatives
Reduction: Amine derivatives
Substitution: Halogenated or alkylated quinazoline derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions and studies .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are involved in disease pathways, making it a potential candidate for drug development .
Medicine
In medicine, this compound has been investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and is being studied for its potential use in cancer treatment .
Industry
In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the production of these products .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from carrying out their normal functions. This inhibition can lead to the disruption of disease pathways, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: This compound is structurally similar but lacks the quinazoline moiety.
4-Methoxybenzophenone: Another similar compound that contains the methoxyphenyl group but differs in its overall structure.
4-Methoxyphenyl)-methyl-quinazolin-4-yl-amine derivatives: Various derivatives of the compound with different substituents on the quinazoline ring.
Uniqueness
What sets N-(4-methoxyphenyl)-N-methylquinazolin-4-amine apart from similar compounds is its unique combination of the methoxyphenyl group and the quinazoline moiety. This combination imparts specific chemical and biological properties that make it valuable in various scientific and industrial applications .
Properties
CAS No. |
827030-63-7 |
|---|---|
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C16H15N3O/c1-19(12-7-9-13(20-2)10-8-12)16-14-5-3-4-6-15(14)17-11-18-16/h3-11H,1-2H3 |
InChI Key |
DSOZHEAZGXTKSL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
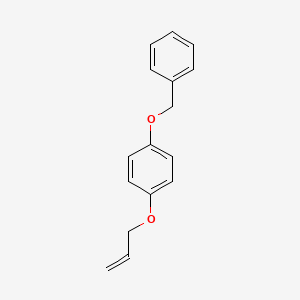
![8-Bromo-4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylic acid](/img/structure/B8742163.png)

![2-(Methylthio)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8742179.png)

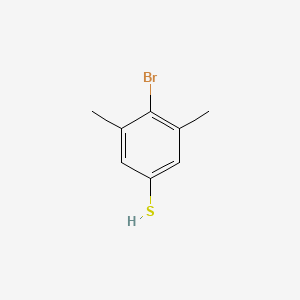


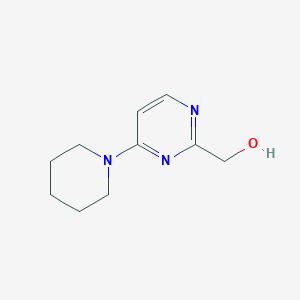
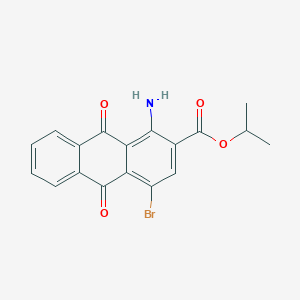
![1-Chloro-4-[(chloromethoxy)methyl]benzene](/img/structure/B8742236.png)

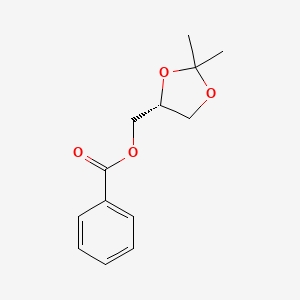
![4-Cyclohexyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B8742255.png)
